2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
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Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide have been synthesized and studied for their antimicrobial properties. A study by Hossan et al. (2012) on pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized as antimicrobial agents, showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Enzyme Inhibition for Cancer Therapy
Gangjee et al. (2008) synthesized compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, which are crucial in the treatment of cancer. The study indicated that the scaffold of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine is highly conducive to dual human TS-DHFR inhibitory activity, with some compounds showing potent inhibitory activities (Gangjee et al., 2008).
Anti-Inflammatory and Analgesic Activities
Compounds synthesized from related chemical structures have been evaluated for anti-inflammatory and analgesic activities. A study by Amr et al. (2007) showed that many synthesized compounds exhibited good anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).
CNS Depressant Activity
Some derivatives of thieno[2,3-d]pyrimidin have been synthesized and evaluated for their central nervous system depressant activity. Research by Manjunath et al. (1997) demonstrated that certain synthesized compounds showed marked sedative action, indicating potential applications in treating CNS-related disorders (Manjunath et al., 1997).
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-3-8-22-18(25)17-15(7-9-27-17)23(19(22)26)12-16(24)21-14-6-4-5-13(10-14)11-20/h4-7,9-10H,2-3,8,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOCRMGXZDQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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